molecular formula C23H23N5O3S B2708212 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 852437-38-8

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2708212
CAS No.: 852437-38-8
M. Wt: 449.53
InChI Key: FIOIUCCUIDMUPD-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A 3,4-dimethoxyphenyl group at position 3 of the triazolo ring, which may enhance lipophilicity and π-π stacking interactions.
  • A thioether linkage at position 6, connecting the core to an acetamide moiety. This linkage could improve metabolic stability compared to ether or ester analogs.
  • An N-(2,5-dimethylphenyl)acetamide group, introducing steric bulk and hydrophobic interactions critical for target binding .

Synthetic routes for such triazolo-pyridazine derivatives typically involve cyclization of hydrazine precursors with nitriles or ketones, followed by functionalization via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-5-6-15(2)17(11-14)24-21(29)13-32-22-10-9-20-25-26-23(28(20)27-22)16-7-8-18(30-3)19(12-16)31-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOIUCCUIDMUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 2((3(3,4dimethoxyphenyl)[1,2,4]triazolo[4,3b]pyridazin6yl)thio)N(2,5dimethylphenyl)acetamide\text{IUPAC Name }2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide

This compound features a triazolo-pyridazine core , which is known for its diverse biological properties. The presence of the dimethoxyphenyl and dimethylphenyl groups may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The triazolo-pyridazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity.
  • Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, which may contribute to their therapeutic effects in oxidative stress-related conditions.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of related triazolo-pyridazine derivatives. For instance:

  • In vitro Studies : Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties:

  • COX Inhibition : Related compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For example, some derivatives demonstrated significant selectivity toward COX-II with IC50 values lower than those of established anti-inflammatory drugs such as Celecoxib .

Case Studies and Research Findings

StudyFindings
Chahal et al. (2023)Identified several triazolo derivatives with potent anti-inflammatory and anticancer activities. Some compounds had ED50 values comparable to Celecoxib .
MDPI Review (2020)Discussed the role of triazole derivatives in cancer therapy and their mechanisms involving kinase inhibition .
PubChem DataProvided structural data supporting the synthesis and potential biological applications of related compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a triazole-thione structure exhibit significant anticancer activity. For instance, derivatives of triazole-thiones have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound under discussion may similarly possess these properties due to its structural analogies with known anticancer agents .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. Studies have demonstrated that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . The specific compound may enhance this effect through its unique chemical structure, potentially leading to the development of new antimicrobial therapies.

Anticonvulsant Activity

Recent investigations into similar triazole compounds have revealed anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels. The compound's structure suggests it could interact with these biological pathways, warranting further exploration in the context of epilepsy treatment .

Drug Development

Given its promising biological activities, 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a candidate for drug development in several therapeutic areas:

  • Cancer Therapy : Targeting specific cancer types with tailored therapies based on its anticancer properties.
  • Infectious Diseases : Developing new antibiotics or antifungal agents leveraging its antimicrobial activity.
  • Neurological Disorders : Investigating its potential as an anticonvulsant medication for epilepsy and other seizure disorders.

Case Studies and Research Findings

StudyFocusFindings
MDPI Study (2020)Triazole-thione CompoundsDocumented significant anticancer effects in vitro and in vivo; highlighted the role of structural modifications in enhancing efficacy .
Wiley Online Library (2024)Medicinal Chemistry AdvancesDiscussed the significance of triazoles in drug discovery; emphasized the need for further studies on novel derivatives like the compound .
PubChem DatabaseBiological Activity OverviewCataloged various biological activities associated with triazole derivatives; noted potential for broad-spectrum antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may confer higher solubility than non-polar substituents (e.g., benzyl in 897758-13-3) while maintaining aromatic interactions .
  • Thioether vs. Ether Linkages : The thioether in the target compound likely enhances oxidative stability compared to ether-linked analogs, as seen in other sulfur-containing pharmaceuticals .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 3,4-dimethoxy groups improve water solubility relative to purely hydrophobic analogs like 1004165-07-3.
  • Metabolic Stability : The thioether linkage may reduce susceptibility to esterase-mediated hydrolysis, a common issue in acetamide derivatives .

NMR Spectral Comparisons

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound:

  • Region A : The 3,4-dimethoxyphenyl group likely induces upfield shifts due to electron-donating methoxy groups.
  • Region B : The thioether’s electronegativity may downfield-shift adjacent protons, contrasting with ether-linked analogs .

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